molecular formula C24H24N4O4S B2559214 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1235062-68-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No. B2559214
CAS RN: 1235062-68-6
M. Wt: 464.54
InChI Key: ZBGQTOVXGCOXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds with benzothiazole moieties have been studied for their antibacterial properties . The presence of a benzoxazolyl group in the compound suggests it may act similarly. Such compounds can be synthesized under mild conditions and have shown activity against both Gram-positive and Gram-negative bacteria, with some showing promising activity against Staphylococcus aureus.

Anticancer Agents

Benzoxazole derivatives have been reported to exhibit anticancer activities . The compound’s structure, which includes a benzoxazolyl group, could potentially interact with cancer cell lines, leading to cytotoxic effects. This suggests its application in designing novel anticancer drugs.

Photophysical Studies

The benzoxazole core is known for its fluorescent properties, which can be utilized in photophysical studies . The compound could be synthesized into derivatives that exhibit fluorescence, making it useful for imaging and diagnostic purposes in biological systems.

ADMET Profile Prediction

The pharmacokinetic profile of compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET), is crucial for drug development. The related benzothiazole derivatives have shown favorable ADMET profiles, indicating that our compound could also be promising in this regard .

Larvicidal and Adulticidal Activities

Benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against vectors like Aedes aegypti . The structural similarity suggests that the compound could be explored for controlling mosquito populations and preventing vector-borne diseases.

Anti-inflammatory Agents

Compounds with benzothiazole structures have been associated with anti-inflammatory activities. The compound , due to its structural analogy, might be explored for its potential to reduce inflammation in various medical conditions .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-15-20(16(2)28(27-15)19-10-11-33(30,31)14-19)13-23(29)25-18-7-5-6-17(12-18)24-26-21-8-3-4-9-22(21)32-24/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGQTOVXGCOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

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